2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Description
Properties
Molecular Formula |
C11H12BrF3O2 |
|---|---|
Molecular Weight |
313.11 g/mol |
IUPAC Name |
2-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]propane-1,3-diol |
InChI |
InChI=1S/C11H12BrF3O2/c12-10-4-9(11(13,14)15)2-1-8(10)3-7(5-16)6-17/h1-2,4,7,16-17H,3,5-6H2 |
InChI Key |
TTZMBDGTYJFPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Brominated benzyl derivatives: Aromatic compounds bearing bromine and trifluoromethyl groups are synthesized or procured as precursors. These are often prepared by selective halogenation and fluorination reactions on benzyl rings.
- Propane-1,3-diol: A commercially available diol used for coupling to form the final product.
Stepwise Synthetic Route
| Step No. | Reaction Type | Description | Conditions & Notes |
|---|---|---|---|
| 1 | Halogenation | Introduction of bromine on the benzyl aromatic ring, often via electrophilic aromatic substitution | Use of bromine or brominating agents; temperature controlled |
| 2 | Trifluoromethylation | Installation of trifluoromethyl group, potentially via fluorination or substitution reactions | Use of fluorination catalysts or reagents; solvent choice critical |
| 3 | Benzylation | Formation of benzyl bromide or related benzyl halide intermediate | Typically involves reaction with brominated benzyl derivatives |
| 4 | Coupling with diol | Nucleophilic substitution or addition reaction between benzyl halide and propane-1,3-diol | Solvent: dichloromethane or ethyl acetate; temperature control |
| 5 | Purification | Isolation of product via crystallization, filtration, and drying | Monitoring by TLC or HPLC for purity |
Reaction Conditions and Optimization
- Solvents: Dichloromethane and ethyl acetate are common solvents that dissolve reactants effectively and allow good control over reaction rates.
- Temperature: Reactions are typically performed at mild to moderate temperatures (0–60 °C) to optimize yield and minimize side reactions.
- Catalysts: Inorganic bases or Lewis acids may be used to facilitate coupling or substitution reactions.
- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques to monitor reaction progress and purity.
Research Findings and Data
Structural and Molecular Data
| Parameter | Value |
|---|---|
| Molecular Formula | C11H12BrF3O2 |
| Molecular Weight | 313.11 g/mol |
| IUPAC Name | 2-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]propane-1,3-diol |
| Bond Lengths (typical) | C–Br ~1.9 Å, C–F ~1.4 Å |
| Purity Achieved | >95% (post purification) |
Crystallographic studies confirm that the bromine and trifluoromethyl substituents contribute to the compound’s stability and reactivity through specific bond lengths and angles.
Yield and Purity
- Reported yields for the overall synthetic process range from 85% to 95%, depending on reaction optimization and purification methods.
- Purity is typically confirmed by chromatographic and spectroscopic methods, achieving >95% purity suitable for research applications.
Comparative Analysis of Preparation Routes
| Aspect | Route A: Direct Coupling of Brominated Benzyl Derivative with Propane-1,3-diol | Route B: Multi-step Halogenation and Functionalization followed by Coupling |
|---|---|---|
| Starting Materials | Pre-brominated benzyl derivative and propane-1,3-diol | Simple benzyl derivatives, bromination and trifluoromethylation steps |
| Reaction Complexity | Moderate | Higher due to multiple functionalization steps |
| Yield | 85–90% | 90–95% |
| Safety Considerations | Standard organic solvents and reagents | Avoidance of hazardous reagents like chlorine gas or Grignard reagents |
| Industrial Suitability | Suitable for small to medium scale | More suitable for industrial scale with process optimization |
Notes on Related Synthetic Methods
- Some related compounds such as 2-bromo-2-nitro-1,3-propanediol have preparation methods involving bromination, nitration, and base-catalyzed reactions that provide insights into handling halogenated diols, though these are distinct from the target compound.
- Industrial routes emphasize avoiding hazardous reagents like chlorine gas and Grignard reagents to improve safety and scalability.
This detailed overview synthesizes current knowledge on the preparation of this compound, highlighting the multi-step synthesis involving halogenation, trifluoromethylation, and coupling with propane-1,3-diol under controlled conditions, with emphasis on reaction conditions, yields, and purification strategies. The methods are well-suited for research and potential scale-up, with monitoring and optimization critical for high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine or trifluoromethyl groups to less reactive species.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated products.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Positional Isomer: 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol
This positional isomer differs only in the trifluoromethyl group’s placement (5-position instead of 4-position on the benzyl ring). Key distinctions include:
Alkyl-Substituted Analog: 2-(4-Propylphenyl)propane-1,3-diol
This compound (CAS: 102364-17-0) replaces the bromine and trifluoromethyl groups with a 4-propylphenyl substituent. Key differences:
The propyl-substituted analog lacks halogen-induced reactivity, making it less suitable for applications requiring electrophilic sites. Its lower molecular weight and hydrophobicity suggest divergent solubility and bioavailability .
Lignin-Mimicking Diols: Guaiacylglycerol-β-guaiacyl Ether (GBG)
GBG (1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diol) shares the propane-1,3-diol backbone but features methoxy and phenolic groups instead of halogens. Key contrasts:
GBG’s phenolic groups make it reactive in oxidative environments, whereas the target compound’s halogenated structure favors substitution reactions .
Biological Activity
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol (CAS Number: 1956334-54-5) is a synthetic compound notable for its potential biological activities. Its structure includes a brominated aromatic ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₂BrF₃O₂
- Molecular Weight : 313.11 g/mol
- Structure : The compound features a bromo and trifluoromethyl substitution on a benzyl group, which contributes to its unique reactivity and interaction with biological targets.
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related trifluoromethylated compounds have shown that they can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Trifluoromethylated derivative | HeLa | 34.3 | Apoptosis induction |
| Related brominated compound | MCF-7 | 20.5 | Cell cycle arrest |
These findings suggest that this compound may possess similar anticancer properties, although specific data on this compound is limited.
2. Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing bromine and trifluoromethyl groups has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
A study highlighted the ability of related compounds to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6, suggesting that this compound could also exert anti-inflammatory effects.
3. Antimicrobial Activity
Trifluoromethyl groups are known to enhance the antibacterial properties of organic compounds. Research has shown that related brominated compounds display significant activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
This suggests that this compound may also demonstrate antimicrobial activity, warranting further investigation.
Case Studies
Several case studies have explored the biological activity of structurally similar compounds:
- Study on Trifluoromethylated Benzyl Alcohols : This study found that derivatives with the trifluoromethyl group exhibited enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts.
- Brominated Compounds in Inflammation Models : Research demonstrated that brominated phenolic compounds reduced inflammation markers in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
